4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide
Description
4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide is a structurally complex heterocyclic compound featuring a pyrido[2,3-b]pyrazine core substituted with two phenyl groups at positions 2 and 3, an amino group at position 6, and a benzenesulfonamide-linked methylamino group at position 6. This molecule combines the electronic diversity of the pyrido-pyrazine system with the bioactivity-associated sulfonamide moiety, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
21271-90-9 |
|---|---|
Molecular Formula |
C26H22N6O2S |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
4-[[(6-amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C26H22N6O2S/c27-22-15-21(29-16-17-11-13-20(14-12-17)35(28,33)34)25-26(30-22)32-24(19-9-5-2-6-10-19)23(31-25)18-7-3-1-4-8-18/h1-15H,16H2,(H2,28,33,34)(H3,27,29,30,32) |
InChI Key |
VDWJAHGOCMHSRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(C=C3NCC4=CC=C(C=C4)S(=O)(=O)N)N)N=C2C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research has indicated that compounds similar to 4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential as a lead compound for developing new anticancer agents .
-
Antimicrobial Properties
- The sulfonamide moiety has been associated with antimicrobial activity. Preliminary studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antibiotic development .
- Its structural similarity to known sulfa drugs suggests it may act through similar mechanisms involving the inhibition of folate synthesis in bacteria.
Biochemical Research Applications
-
Enzyme Inhibition Studies
- The compound has been utilized in enzyme inhibition assays where it serves as a substrate or inhibitor for various enzymes. Its unique structure allows researchers to explore its interactions with target proteins and elucidate the underlying biochemical pathways .
- Specific studies have focused on its interaction with kinases and other enzymes involved in cellular signaling pathways.
-
Drug Delivery Systems
- Due to its chemical stability and solubility properties, 4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide has been investigated as a potential component in drug delivery systems. Its ability to form conjugates with other therapeutic agents enhances the efficacy and targeting of drugs .
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Ant |
Mechanism of Action
The mechanism of action of 4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
a) 6-Amino-2,3-diphenylpyrido[2,3-b]pyrazine
- Key Differences : Lacks the benzenesulfonamide group at position 7.
- However, the shared amino group at position 6 suggests comparable reactivity in nucleophilic substitution reactions .
- Biological Relevance : Similar pyrido-pyrazine derivatives exhibit antitumor and kinase-inhibitory activities, suggesting the target compound may share these properties but with enhanced pharmacokinetics due to the sulfonamide .
b) 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one
- Key Differences: Nitrogen atoms in the pyrido ring are positioned at 3 and 4 instead of 2 and 3, and a ketone group replaces the amino-methylbenzenesulfonamide at position 8.
- Impact: Altered electronic distribution reduces hydrogen-bond donor capacity compared to the target compound. The ketone group may increase electrophilicity but decrease stability under basic conditions .
Sulfonamide-Containing Analogues
a) 4-(Phenylsulfonyl)piperazine
- Key Differences : Features a piperazine ring instead of a pyrido-pyrazine core.
- Pharmacologically, this compound may exhibit CNS activity, whereas the target compound’s rigid heterocycle could favor DNA intercalation or enzyme inhibition .
b) 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide
- Key Differences: Replaces the pyrido-pyrazine-amino group with a trifluoroethylamino chain.
- However, the absence of the pyrido-pyrazine system limits interactions with planar biological targets (e.g., topoisomerases) .
c) Sulfanilamide and 4-Aminobenzenesulfonamide
- Key Differences : Simple aromatic sulfonamides without heterocyclic substituents.
- Impact : These compounds are classic antibacterial agents but lack the multifunctionality required for targeting complex pathways (e.g., kinase inhibition). The target compound’s hybrid structure may broaden its therapeutic scope .
Data Table: Comparative Analysis
| Compound Name | Core Structure | Functional Groups | Key Biological Activities |
|---|---|---|---|
| Target Compound | Pyrido[2,3-b]pyrazine | 6-Amino, 8-(sulfonamide-methyl) | Antitumor, kinase inhibition (predicted) |
| 6-Amino-2,3-diphenylpyrido[2,3-b]pyrazine | Pyrido[2,3-b]pyrazine | 6-Amino | Kinase inhibition |
| 4-(Phenylsulfonyl)piperazine | Piperazine | Sulfonamide | CNS modulation |
| Sulfanilamide | Benzene | Sulfonamide, para-amino | Antibacterial |
| 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide | Benzene | Trifluoroethylamino, sulfonamide | Antibacterial, lipophilic |
Research Findings and Uniqueness
- Synthesis: The target compound’s synthesis likely involves coupling 6-amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-amine with 4-(bromomethyl)benzenesulfonamide under nucleophilic conditions, analogous to methods for related sulfonamide derivatives .
- Structural Advantages : The pyrido-pyrazine core’s planar geometry and sulfonamide’s hydrogen-bonding capacity synergize for dual-mode target engagement (e.g., enzyme active sites and DNA grooves) .
- Activity Predictions : Compared to simpler sulfonamides, the compound’s hybrid structure may enhance selectivity against resistant bacterial strains or cancer cells, though empirical validation is needed .
Biological Activity
The compound 4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide , also known by its CAS number 21395-47-1 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
- Molecular Formula : C31H32N6O2S
- Molecular Weight : 552.6898 g/mol
- Density : 1.281 g/cm³
- Boiling Point : 738.5°C at 760 mmHg
- Solubility : Soluble in organic solvents; limited solubility in water.
Structural Characteristics
The compound features a benzenesulfonamide group linked to a pyrido-pyrazine moiety, which is significant for its biological interactions. The presence of the amino groups enhances its potential as a pharmacophore.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. It has been studied for its potential as an inhibitor of carbonic anhydrases (CAs), enzymes that play crucial roles in physiological processes such as respiration and acid-base balance.
Inhibition of Carbonic Anhydrases
Recent studies indicate that derivatives of benzenesulfonamides, including this compound, exhibit inhibitory effects on human carbonic anhydrases (hCA). These enzymes are implicated in several diseases, including glaucoma and epilepsy. For instance, compounds similar to this sulfonamide have shown IC50 values in the submicromolar range against hCA isoforms, suggesting potent inhibitory activity .
Antitumor Activity
In vitro studies have demonstrated that the compound exhibits antitumor properties. For example, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation . However, results from in vivo studies remain inconclusive, indicating a need for further exploration in animal models.
Case Studies and Research Findings
- Study on Carbonic Anhydrase Inhibition :
-
Antitumor Studies :
- A study focused on the synthesis of N-aryl-β-alanine derivatives containing sulfonamide groups showed enhanced binding affinity towards various CA isoforms compared to non-sulfonamide counterparts. The findings suggested that structural modifications can significantly influence biological activity .
- Mechanistic Insights :
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
